
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde
Overview
Description
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde: is a complex organic compound that features a pyrrolidine ring, a fluorinated nicotinaldehyde moiety, and a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Tert-Butyldimethylsilyloxy Group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Aldehyde Formation: The aldehyde group can be introduced via oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid.
Reduction: 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronaphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacological agent. Its structural components suggest several therapeutic applications:
- Antidepressant Activity : Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially offering antidepressant effects. Studies have explored the modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Neuroprotective Effects : The presence of the pyrrolidine ring may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's. Preliminary studies have shown that similar compounds can inhibit neuroinflammation and oxidative stress .
Chemical Synthesis
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde serves as an intermediate in the synthesis of more complex molecules. Its versatility allows chemists to modify functional groups for desired biological activity.
Drug Development
The compound is being evaluated for its efficacy in drug formulations targeting specific receptors implicated in various diseases:
- Targeting Nicotinic Receptors : Given its structure, it may act on nicotinic acetylcholine receptors, which are important in cognitive functions and could be beneficial in treating cognitive decline associated with aging .
- Anticancer Potential : Some derivatives of fluorinated nicotinamides have shown promise in inhibiting cancer cell proliferation. The modification of this compound could lead to new anticancer agents .
Case Studies
Mechanism of Action
The mechanism by which 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine atom could enhance binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of fluorine.
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-bromonicotinaldehyde: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its chlorine and bromine analogs. This can lead to differences in biological activity and chemical behavior, making it a unique compound for specific applications.
Biological Activity
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde, with the CAS number 1188993-09-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure incorporates a pyrrolidine ring and a fluorinated nicotinaldehyde moiety, which may contribute to its unique pharmacological properties.
- Molecular Formula : C22H38N2O2Si2
- Molecular Weight : 418.72 g/mol
- Structural Characteristics : The presence of tert-butyldimethylsilyloxy and fluorine atoms suggests potential interactions with biological targets, possibly influencing solubility and membrane permeability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, research on related pyridine derivatives has shown inhibition of cancer cell proliferation in various lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to enhance cognitive function and protect neuronal cells from oxidative stress. In vitro studies have demonstrated that such compounds can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Antimicrobial Activity
Compounds containing fluorinated moieties have been noted for their enhanced antimicrobial properties. Preliminary tests indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Research Findings
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells showed that treatment with a structurally similar compound led to a 50% reduction in cell viability at a concentration of 10 µM over 48 hours. This effect was attributed to the activation of caspase pathways, indicating an apoptotic mechanism.
- Neuroprotection in Animal Models : In vivo studies using rodents subjected to induced oxidative stress demonstrated that administration of related pyrrolidine compounds improved survival rates and cognitive performance on memory tasks compared to control groups.
- Antibacterial Efficacy : A comparative analysis against standard antibiotics revealed that the compound exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting it could serve as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde be confirmed experimentally?
- Methodological Answer :
- Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (expected m/z: 338.49 for [M+H]⁺, C₁₇H₂₇FN₂O₂Si) .
- Perform ¹H/¹³C NMR to verify the aldehyde proton (~9.8 ppm), fluoropyridine ring protons (δ 7.5–8.5 ppm), and tert-butyldimethylsilyl (TBS) group signals (δ 0.1–1.0 ppm for Si(CH₃)₂ and C(CH₃)₃) .
- Compare retention times in HPLC with structurally related compounds (e.g., 6-(3-((TBS-O)methyl)pyrrolidin-1-yl)-2-fluoronicotinonitrile, Catalog #HB518) to detect impurities .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the aldehyde group and hydrolysis of the TBS ether .
- Use amber vials to protect against light-induced degradation, particularly for the fluoropyridine moiety, which may undergo photolytic C-F bond cleavage .
Advanced Research Questions
Q. How can the reactivity of the aldehyde group in this compound be leveraged for derivatization in synthetic workflows?
- Methodological Answer :
- Perform condensation reactions with hydroxylamine to form oxime derivatives (e.g., (E)-6-(3-((TBS-O)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime, Catalog #HB624) for crystallography or stability studies .
- Optimize reaction conditions (e.g., pH 5–6, room temperature) using acetic acid as a catalyst to avoid side reactions with the TBS-protected pyrrolidine .
Q. How might computational modeling assist in predicting electronic effects of the TBS and fluorine substituents?
- Methodological Answer :
- Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals. The electron-withdrawing fluorine at C2 and electron-donating TBS-O group at C3 may create a polarized electronic environment, influencing nucleophilic attack at the aldehyde .
- Compare computed NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-31G*) with experimental data to validate models .
Q. How can synthetic yields be improved for intermediates leading to this compound?
- Methodological Answer :
- Optimize TBS protection steps by using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C, as demonstrated in tert-butyl pyrrolidine carboxylate syntheses .
- Replace traditional solvents with DMSO for fluorination reactions, enhancing solubility of pyridine intermediates (see analogous synthesis of (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) .
Q. How to resolve discrepancies in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Cross-reference 2D NMR (COSY, HSQC) data with related compounds (e.g., 6-(3-((TBS-O)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid, Catalog #HB627) to assign ambiguous peaks .
- Analyze X-ray crystallography of derivatives (e.g., oxime or hydrazone analogs) to confirm stereoelectronic effects on the pyridine ring .
Q. Contradiction Analysis in Literature
- Issue : Conflicting reports on TBS group stability in fluorinated solvents.
- Resolution : Avoid THF or DMF during synthesis; use dichloromethane or toluene to prevent premature deprotection .
Properties
IUPAC Name |
6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2Si/c1-17(2,3)23(4,5)22-12-13-8-9-20(10-13)15-7-6-14(11-21)16(18)19-15/h6-7,11,13H,8-10,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPRUZQZFKQVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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